molecular formula C8H4Br2F4 B3043187 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 776-40-9

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No. B3043187
CAS RN: 776-40-9
M. Wt: 335.92 g/mol
InChI Key: WTBYGXCRADGSLY-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)benzene is a type of organic compound that contains a benzene ring substituted with two bromomethyl groups at the 1 and 4 positions . It is used as an adsorbent for the purification of aromatic hydrocarbons and can also be used in synthesizing coumarin derivatives .


Synthesis Analysis

1,4-Bis(bromomethyl)benzene can be synthesized by the reactions of triphenylphosphine with CCl4 and NBS . Another method involves the synthesis of 4-bromomethylbenzal bromide .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(bromomethyl)benzene consists of a benzene ring with two bromomethyl groups attached at the 1 and 4 positions .


Chemical Reactions Analysis

1,4-Bis(bromomethyl)benzene can participate in various chemical reactions. For instance, it can undergo Rhodium-Catalyzed Reactions with Dithiols leading to Enantioenriched Dithiaparacyclophanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(bromomethyl)benzene include a molecular weight of 263.96 g/mol . It has a nonpolar structure with a topological polar surface area of 0 Ų .

Scientific Research Applications

Mechanism of Action

The triflate derivatives of 1,4-bis(bromomethyl)benzene initiated ring-opening polymerization (ROP) and formed di-, tri-, and tetra-armed polymers . Another study showed that 2-mercaptobenzothiazole derivatives synthesized from 2-bromomethyl mesitylene and 1,4-bis(bromomethyl) durene moieties showed good antibacterial activity .

Safety and Hazards

While specific safety and hazard information for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is not available, similar compounds like 1,4-Bis(bromomethyl)benzene suggest that contact with the substance should be avoided and personal protective equipment should be used .

properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBYGXCRADGSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

CAS RN

776-40-9
Record name 776-40-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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